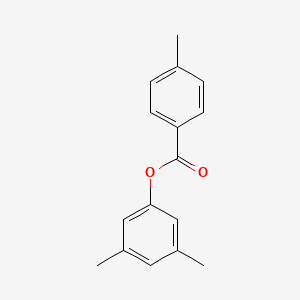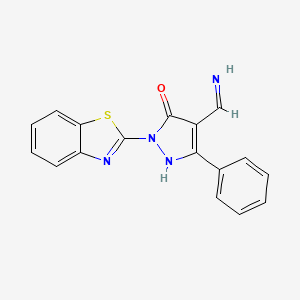
p-Toluic acid, 3,5-dimethylphenyl ester
Übersicht
Beschreibung
p-Toluic acid, 3,5-dimethylphenyl ester: is an organic compound with the molecular formula C16H16O2 It is an ester derived from p-toluic acid and 3,5-dimethylphenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-toluic acid, 3,5-dimethylphenyl ester typically involves the esterification of p-toluic acid with 3,5-dimethylphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with an excess of the alcohol to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used, and the reaction is conducted at elevated temperatures to ensure complete conversion of the reactants.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Toluic acid, 3,5-dimethylphenyl ester can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Toluic acid, 3,5-dimethylphenyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and plasticizers. Its structural properties make it suitable for use in materials that require specific mechanical or chemical characteristics.
Wirkmechanismus
The mechanism by which p-toluic acid, 3,5-dimethylphenyl ester exerts its effects depends on the specific reactions it undergoes. In general, the ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol. The aromatic ring can participate in various electrophilic substitution reactions, altering the compound’s chemical properties.
Molecular Targets and Pathways: The molecular targets and pathways involved in the reactions of this compound are primarily related to its functional groups. The ester group is susceptible to hydrolysis, while the aromatic ring can undergo substitution reactions.
Vergleich Mit ähnlichen Verbindungen
p-Toluic acid, 3,5-difluorophenyl ester: Similar in structure but contains fluorine atoms instead of methyl groups.
p-Toluic acid, 3,5-dimethylphenyl ester: The parent compound without additional substituents on the aromatic ring.
Uniqueness: this compound is unique due to the presence of both the ester functional group and the dimethyl-substituted aromatic ring
Eigenschaften
IUPAC Name |
(3,5-dimethylphenyl) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-6-14(7-5-11)16(17)18-15-9-12(2)8-13(3)10-15/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYNJQBTHMSEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336346 | |
| Record name | p-Toluic acid, 3,5-dimethylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62261-93-2 | |
| Record name | p-Toluic acid, 3,5-dimethylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B3873310.png)
![1-[4-[6-(2,5-dioxopyrrol-1-yl)-1H-benzimidazol-2-yl]phenyl]pyrrole-2,5-dione](/img/structure/B3873318.png)
![N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3873321.png)
![N'-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-N-(4-nitrophenyl)oxamide](/img/structure/B3873328.png)
![4-methoxy-3-[(2-phenoxypropanoyl)amino]-N-phenylbenzamide](/img/structure/B3873329.png)

![2-hydroxy-5-iodo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B3873333.png)

![8-{[(7-methyl-2,1,3-benzothiadiazol-4-yl)methyl]thio}-9H-purin-6-amine](/img/structure/B3873355.png)
![2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B3873361.png)
![2-hydroxy-5-iodo-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide](/img/structure/B3873374.png)
![N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide](/img/structure/B3873380.png)
![3-{[(1E)-(2-fluorophenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B3873388.png)
![4-(Benzylamino)-3-[(3,5-dimethylphenyl)methyl]-4-oxobutanoic acid](/img/structure/B3873396.png)
